NCS-1/Ric8a PPI Inhibition: Superior Potency Versus Structurally Similar Phenothiazine FD16
FD44 is a more effective inhibitor of the NCS-1/Ric8a protein-protein interaction (PPI) than the closely related analog FD16. In a co-immunoprecipitation assay using transfected HEK cells, FD44 demonstrated a binding affinity (Kd) of 22 µM for recombinant, unmyristoylated NCS-1 and effectively inhibited Ric8a binding at a 20 µM concentration [1]. In contrast, FD16 was consistently less potent across the tested concentration range [1]. Furthermore, in silico docking studies ranked FD44 with a GScore of -5.26, indicating a more favorable binding pose than chlorpromazine (GScore -5.03) within the NCS-1 hydrophobic crevice [1].
| Evidence Dimension | NCS-1/Ric8a Interaction Inhibition |
|---|---|
| Target Compound Data | Kd = 22 µM (recombinant unmyristoylated NCS-1); inhibits interaction at 20 µM in HEK cells; GScore = -5.26 |
| Comparator Or Baseline | FD16: less potent inhibitor across tested range; Chlorpromazine (CPZ): GScore = -5.03 |
| Quantified Difference | FD44 is a more effective inhibitor than FD16; ΔGScore = -0.23 kcal/mol compared to CPZ |
| Conditions | In vitro: co-immunoprecipitation in HEK cells, recombinant protein binding assay. In silico: virtual screening/docking. |
Why This Matters
For researchers studying NCS-1/Ric8a biology or screening for FXS therapeutics, FD44 offers a validated, more potent chemical probe than its closest analog FD16, ensuring robust and reproducible inhibition of this specific PPI.
- [1] Mansilla, A., Chaves-Sanjuán, A., Campillo, N. E., Semelidou, O., Martínez-González, L., Infantes, L., González-Rubio, J. M., Gil, C., Conde, S., Skoulakis, E. M., Ferrús, A., Martínez, A., & Sánchez-Barrena, M. J. (2017). Interference of the complex between NCS-1 and Ric8a with phenothiazines regulates synaptic function and is an approach for fragile X syndrome. Proceedings of the National Academy of Sciences, 114(6), E999–E1008. View Source
